N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)acetamide
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Description
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)acetamide is a useful research compound. Its molecular formula is C24H27N5O4 and its molecular weight is 449.511. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Compounds similar to the specified chemical have been synthesized through various organic reactions, aiming at exploring their potential as intermediates in the synthesis of bioactive molecules. For example, the synthesis of new biologically active N-substituted-2''- [(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives showcases the utility of piperidine moieties in medicinal chemistry (Khalid et al., 2014). Similarly, the development of chiral oxazolopiperidone lactams as intermediates for the enantioselective synthesis of piperidine-containing natural products highlights the significance of structural precision in achieving desired pharmacological profiles (Escolano et al., 2006).
Biological Evaluation and Potential Therapeutic Applications
Several studies have evaluated the biological activities of compounds bearing resemblance to the specified chemical, focusing on their potential therapeutic applications. For instance, derivatives featuring piperidine and acetamide groups have been investigated for their antimicrobial properties against pathogenic bacteria and fungi, revealing some compounds' efficacy in inhibiting microbial growth (Mokhtari & Pourabdollah, 2013). Moreover, compounds with structural elements similar to the specified molecule have shown promise in the treatment of obesity by acting as neuropeptide Y5 antagonists, indicating their potential in managing metabolic disorders (Torrens et al., 2005).
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[4-(1-methyl-5-oxo-4-phenyl-1,2,4-triazol-3-yl)piperidin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O4/c1-27-24(31)29(19-5-3-2-4-6-19)23(26-27)18-9-11-28(12-10-18)15-22(30)25-14-17-7-8-20-21(13-17)33-16-32-20/h2-8,13,18H,9-12,14-16H2,1H3,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWABKYLQJIZXDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(C(=N1)C2CCN(CC2)CC(=O)NCC3=CC4=C(C=C3)OCO4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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